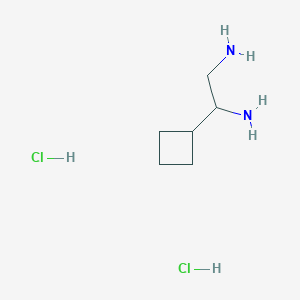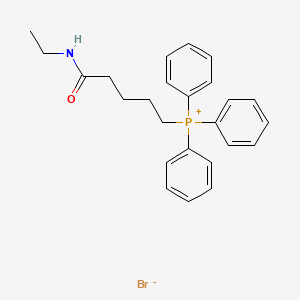
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
Übersicht
Beschreibung
Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (DBPD) is a synthetic compound that has been widely studied in both scientific research and laboratory experiments. It is a versatile molecule that has been used in a variety of applications, such as organic synthesis, catalysis, drug delivery, and drug synthesis.
Wissenschaftliche Forschungsanwendungen
I conducted several searches to find specific scientific research applications for dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, but the information available is limited. Below are some potential applications based on related compounds and reactions found in the search results:
Synthesis of Cyclodepsipeptide Fragments
This compound may be used in the synthesis of cyclodepsipeptide fragments, which show moderate cytotoxic activity and could be important in cancer research .
Antimicrobial Activity
Compounds with similar benzyloxy moieties have been studied for their antimicrobial activity, suggesting that dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate could also be explored for such properties .
Domino Knoevenagel–Hetero-Diels–Alder Reactions
The compound might be involved in domino Knoevenagel–hetero-Diels–Alder reactions to synthesize benzopyran-annulated pyrano[2,3-c]pyrazoles, which could have various biological applications .
Inhibitors of Salicylate Synthase
There is potential for this compound to be used in the development of inhibitors for salicylate synthase from M. tuberculosis, contributing to tuberculosis treatment research .
Wirkmechanismus
Target of Action
Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling, the compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway affected by this compound . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of many complex organic compounds .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of chemical reactions like the Suzuki–Miyaura coupling, we can consider it as the compound’s reactivity and stability. The compound’s reactivity in the Suzuki–Miyaura coupling is influenced by factors such as the choice of catalyst, the presence of a base, and the reaction temperature .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond . This is a critical step in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The action of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in the Suzuki–Miyaura coupling is influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the choice of solvent, and the presence of other substances that can act as ligands or bases . These factors can significantly influence the efficiency and selectivity of the coupling reaction .
Eigenschaften
IUPAC Name |
dimethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-20-15(18)11-9-23-14(16(19)21-2)13(12(11)17)22-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVROVKRCYLCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)





![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)


